5-Hydroxy Buspirone
Overview
Description
5-Hydroxy Buspirone is a metabolite of Buspirone, a well-known anxiolytic agent primarily used to treat anxiety disorders. The compound has the molecular formula C21H31N5O3 and a molecular weight of 401.50 g/mol . It is known for its role in the pharmacological activity of Buspirone, contributing to its therapeutic effects.
Biochemical Analysis
Biochemical Properties
5-Hydroxy Buspirone interacts with several enzymes and proteins in the body. It is a product of the oxidative metabolism of buspirone, primarily involving the CYP3A4 enzymes in the liver . The compound is also known to interact with serotonin receptors in the brain, specifically the 5-HT1A receptors . These interactions play a crucial role in the anxiolytic effects of buspirone .
Cellular Effects
This compound influences various cellular processes. It is known to affect cell signaling pathways, particularly those involving serotonin receptors . By acting as a partial agonist at the 5-HT1A receptors, this compound can modulate the serotonergic activity in the brain . This modulation can influence various cellular functions, including gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its interaction with the 5-HT1A receptors . As a partial agonist, it can bind to these receptors and modulate their activity . This interaction can lead to changes in gene expression and cellular metabolism, contributing to the compound’s anxiolytic effects .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, studies have shown that the compound’s anxiolytic effects can increase over time with chronic administration . Additionally, the compound is known to be stable, with a half-life of approximately 2.5 hours in humans .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Studies have shown that the compound can exert anxiolytic-like effects at certain dosages . Higher doses may lead to behavioral suppressant effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a product of the oxidative metabolism of buspirone, primarily involving the CYP3A4 enzymes in the liver . This metabolic process produces several hydroxylated metabolites, including this compound .
Transport and Distribution
This compound is transported and distributed within cells and tissues in the body. It is well absorbed and undergoes extensive first-pass metabolism, leading to a systemic availability of approximately 4 percent . The compound is primarily eliminated in the urine, suggesting that it may be distributed in the renal system .
Subcellular Localization
Given its interactions with the 5-HT1A receptors, it is likely that the compound is localized in areas of the cell where these receptors are present
Preparation Methods
The synthesis of 5-Hydroxy Buspirone involves several steps, starting from Buspirone itself. The hydroxylation process typically occurs at the 5-position of the pyrimidine ring. This can be achieved through various chemical reactions, including oxidation using specific reagents and catalysts . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
5-Hydroxy Buspirone undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions of the molecule using appropriate reagents
Scientific Research Applications
5-Hydroxy Buspirone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Hydroxy Buspirone involves its interaction with serotonin receptors, particularly the 5-HT1A receptor. It acts as a partial agonist at these receptors, modulating the release of serotonin and contributing to the anxiolytic effects of Buspirone . The compound also interacts with dopamine receptors, further influencing its pharmacological profile .
Comparison with Similar Compounds
5-Hydroxy Buspirone can be compared with other hydroxylated metabolites of Buspirone, such as 6-Hydroxy Buspirone and 8-Hydroxy Buspirone. These compounds share similar structures but differ in their pharmacokinetic properties and receptor affinities . For instance, 6-Hydroxy Buspirone has a different metabolic profile and potency compared to this compound . The uniqueness of this compound lies in its specific interaction with serotonin receptors and its contribution to the overall therapeutic effects of Buspirone .
Properties
IUPAC Name |
8-[4-[4-(5-hydroxypyrimidin-2-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N5O3/c27-17-15-22-20(23-16-17)25-11-9-24(10-12-25)7-3-4-8-26-18(28)13-21(14-19(26)29)5-1-2-6-21/h15-16,27H,1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKAUDMPUKWYRBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NC=C(C=N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40733360 | |
Record name | 8-{4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105496-33-1 | |
Record name | 8-{4-[4-(5-Hydroxypyrimidin-2-yl)piperazin-1-yl]butyl}-8-azaspiro[4.5]decane-7,9-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40733360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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